Cas no 874291-01-7 (1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Chemical and Physical Properties
Names and Identifiers
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- 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- 4-(3-n-Propylureido)benzeneboronic acid pinacol ester
- 1-PROPYL-3-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]UREA
- 4-(3-Propylureido)phenylboronic acid, pinacol ester
- Urea,N-propyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 4-(3-Propylureido)benzeneboronic acid, pinacol ester
- urea,N-propyl-N(4-4,4,5,5-tetramethy1,3,2-dioxabor0lan-2-yl)phenyl
- JSBXBESTMBFPFH-UHFFFAOYSA-N
- OR5972
- AX8231621
- Y
-
- MDL: MFCD09027288
- Inchi: 1S/C16H25BN2O3/c1-6-11-18-14(20)19-13-9-7-12(8-10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3,(H2,18,19,20)
- InChI Key: JSBXBESTMBFPFH-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(=CC=2)NC(NCCC)=O)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 304.19600
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 377
- Topological Polar Surface Area: 59.6
Experimental Properties
- Melting Point: 225-228℃
- PSA: 59.59000
- LogP: 2.98120
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N139378-250mg |
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874291-01-7 | ≥98% | 250mg |
¥274.90 | 2023-09-01 | |
| Chemenu | CM134230-1g |
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874291-01-7 | 95+% | 1g |
$182 | 2021-08-05 | |
| Alichem | A019113339-5g |
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874291-01-7 | 98% | 5g |
$237.12 | 2023-08-31 | |
| Alichem | A019113339-10g |
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874291-01-7 | 98% | 10g |
$402.99 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023124-1g |
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874291-01-7 | 98% | 1g |
¥806 | 2024-05-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P906423-250mg |
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874291-01-7 | 95% | 250mg |
¥377.10 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P906423-1g |
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874291-01-7 | 95% | 1g |
¥1,124.10 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N80930-1g |
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874291-01-7 | 98% | 1g |
¥2798.0 | 2022-04-27 | |
| Chemenu | CM134230-1g |
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874291-01-7 | 95%+ | 1g |
$77 | 2023-02-18 | |
| TRC | P840063-100mg |
1-Propyl-3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Urea |
874291-01-7 | 100mg |
$ 50.00 | 2022-06-03 |
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Suppliers
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Related Literature
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Additional information on 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Introduction to 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 874291-01-7)
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 874291-01-7, represents a convergence of advanced synthetic methodologies and potential therapeutic applications. The molecular structure of this compound incorporates a urea moiety linked to a phenyl ring substituted with a boronic ester group, which is a hallmark of modern boron-based drug discovery efforts.
The urea functional group in 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea plays a pivotal role in its biological activity. Urea derivatives are well-documented for their ability to interact with biological targets such as enzymes and receptors due to their hydrogen bonding capabilities. The presence of the phenyl ring further enhances the compound's interactability with biological systems by providing additional hydrophobic and aromatic interactions. This combination makes the compound a promising candidate for further exploration in drug design.
The boronic ester component of 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is particularly noteworthy. Boron-containing compounds have been extensively studied for their potential in medicinal chemistry due to their unique chemical properties. Boronic acids and their esters are known for their stability and reactivity in various organic transformations, making them invaluable tools in synthetic chemistry. The tetramethyl-substituted dioxaborolane moiety in this compound not only enhances its stability but also facilitates cross-coupling reactions, which are essential in the synthesis of complex molecules.
Recent advancements in pharmaceutical research have highlighted the importance of boron-containing compounds in the development of novel therapeutics. These compounds have shown promise in various therapeutic areas, including oncology and inflammatory diseases. The ability of boronic esters to participate in Suzuki-Miyaura cross-coupling reactions has opened new avenues for the synthesis of biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exemplifies this trend by integrating boronic ester functionality with a urea-based pharmacophore.
The synthesis of 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves multiple steps that showcase the ingenuity of modern synthetic organic chemistry. The introduction of the tetramethyl-substituted dioxaborolane group requires precise control over reaction conditions to ensure high yield and purity. This step is critical as it sets the stage for subsequent functionalization and biological evaluation. The use of palladium catalysts in cross-coupling reactions is a common strategy to achieve this transformation efficiently.
In terms of biological activity, 1-propyl-substituted derivatives have been explored extensively for their potential as kinase inhibitors and other enzyme-targeting agents. The phenyl ring substituent further modulates the compound's pharmacokinetic properties by influencing solubility and metabolic stability. These factors are crucial for determining the compound's suitability for further development into a drug candidate. Preliminary studies have suggested that derivatives of this class may exhibit inhibitory effects on certain enzymes implicated in disease pathways.
The incorporation of boron-containing groups into pharmaceutical candidates has been driven by their unique biochemical properties. Boron atoms can participate in coordination interactions with metal ions and other biomolecules, which can be leveraged to enhance binding affinity and selectivity. Additionally, boron-containing compounds often exhibit favorable pharmacokinetic profiles, making them attractive for clinical development. The stability of boronic esters under physiological conditions further supports their use in drug design.
Recent research has also highlighted the role of urea-based pharmacophores in modulating protein-protein interactions (PPIs). Urea derivatives are known to disrupt hydrophobic interactions within protein interfaces, thereby interfering with disease-causing pathways. The combination of a urea moiety with aromatic and boronic ester functionalities makes 1-propyl-substituted phenylureas a compelling class of compounds for drug discovery efforts.
The synthetic strategies employed in the preparation of 1-propyl-substituted phenyureas reflect contemporary trends in medicinal chemistry where efficiency and scalability are paramount. Modern synthetic approaches often involve multi-step cascades that minimize purification steps while maintaining high yields. Such methodologies align with industry demands for cost-effective and environmentally sustainable production processes.
The potential applications of tetramethyl-substituted dioxaborolane-containing compounds extend beyond pharmaceuticals into materials science and catalysis. These boron-based structures exhibit interesting electronic properties that make them suitable for use as ligands or intermediates in catalytic systems. Their versatility underscores the importance of exploring diverse chemical spaces during drug discovery efforts.
In conclusion, 1-propyl-substituted phenyureas featuring tetramethyl-substituted dioxaborolane groups represent an exciting frontier in medicinal chemistry research. Their unique structural features offer opportunities for developing novel therapeutics targeting various disease mechanisms, while their synthetic accessibility allows for rapid exploration through structure-property relationships studies, ultimately contributing to advancements across multiple scientific disciplines.
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